tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate is a chemical compound with the molecular formula C13H29N3O2 and a molecular weight of 259.39 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate typically involves the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIEA) . The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products . The final product is obtained after purification through extraction and drying processes.
Chemical Reactions Analysis
tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but lacks the methyl group on the amino moiety.
tert-Butyl N-(3-aminopropyl)carbamate: Has a shorter carbon chain compared to the target compound.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromine atom instead of an amino group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications.
Properties
CAS No. |
252353-36-9 |
---|---|
Molecular Formula |
C13H29N3O2 |
Molecular Weight |
259.4 |
Purity |
95 |
Origin of Product |
United States |
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